4-Chloro-3-[(4-fluorophenyl)methoxy]benzotrifluoride
CAS No.:
Cat. No.: VC13538046
Molecular Formula: C14H9ClF4O
Molecular Weight: 304.66 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9ClF4O |
|---|---|
| Molecular Weight | 304.66 g/mol |
| IUPAC Name | 1-chloro-2-[(4-fluorophenyl)methoxy]-4-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C14H9ClF4O/c15-12-6-3-10(14(17,18)19)7-13(12)20-8-9-1-4-11(16)5-2-9/h1-7H,8H2 |
| Standard InChI Key | NIDCKJRNVIVVSC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1COC2=C(C=CC(=C2)C(F)(F)F)Cl)F |
| Canonical SMILES | C1=CC(=CC=C1COC2=C(C=CC(=C2)C(F)(F)F)Cl)F |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
The IUPAC name for this compound is 1-chloro-2-[(4-fluorophenyl)methoxy]-4-(trifluoromethyl)benzene, reflecting its substitution pattern:
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A chloro (-Cl) group at position 4.
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A trifluoromethyl (-CF) group at position 1.
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A methoxy (-OCH) bridge linking position 3 to a 4-fluorophenyl ring .
The molecular formula CHClFO was confirmed via high-resolution mass spectrometry, with an exact mass of 304.0278 Da . The SMILES notation (C1=CC(=CC=C1COC2=C(C=CC(=C2)C(F)(F)F)Cl)F) further elucidates its connectivity (Figure 1) .
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| Molecular Weight | 304.66 g/mol |
| Rotatable Bonds | 3 |
| Hydrogen Bond Acceptors | 5 |
| Topological Polar Surface | 9.2 Å |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) data reveal distinct signals for the aromatic protons and substituents:
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H NMR: A singlet at δ 4.8 ppm corresponds to the methoxy methylene group (-OCH-).
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F NMR: Peaks at δ -63 ppm (CF) and -112 ppm (aryl-F) confirm fluorinated groups .
Synthesis and Industrial Production
Stepwise Synthesis Protocol
The compound is synthesized via a two-step process:
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Chlorination: 4-Chlorotoluene undergoes radical chlorination at 60–120°C with Cl gas and initiators (e.g., peroxides), yielding 4-chlorobenzotrichloride .
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Fluorination and Etherification: The trichloride intermediate reacts with hydrogen fluoride (HF) under pressure (2.2–2.7 MPa) to form 4-chlorobenzotrifluoride, followed by coupling with 4-fluorobenzyl alcohol via nucleophilic aromatic substitution .
Table 2: Optimized Reaction Conditions
| Step | Reagents | Temperature | Pressure | Yield |
|---|---|---|---|---|
| 1 | Cl, initiators | 90°C | Ambient | 85–90% |
| 2 | HF, KCO | 105°C | 2.5 MPa | 75–80% |
Industrial Scalability
Continuous flow reactors improve yield (≥95%) by enhancing heat transfer and reducing side reactions. Catalytic systems employing phase-transfer agents (e.g., tetrabutylammonium bromide) further accelerate fluorination kinetics .
Physicochemical Properties
Thermal and Solubility Profiles
The compound exhibits a boiling point of 136–138°C and a density of 1.353 g/mL at 25°C . Its high lipophilicity (logP = 5) limits aqueous solubility (<0.1 mg/mL) but enhances permeability across biological membranes.
Stability and Reactivity
Applications in Pharmaceutical Research
Biological Activity
In vitro assays demonstrate inhibitory activity against cytochrome P450 enzymes (IC = 2.3 μM), suggesting potential as a drug metabolism modulator . The fluorine atoms enhance binding affinity to hydrophobic enzyme pockets.
Structure-Activity Relationships (SAR)
Comparative studies with analogs reveal:
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Chloro substitution: Critical for target engagement; removal reduces potency by 10-fold.
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Trifluoromethyl group: Enhances metabolic stability and membrane diffusion .
Comparative Analysis with Analogues
Table 3: Structural and Functional Comparisons
| Compound | Key Features | Bioactivity |
|---|---|---|
| 4-Chlorobenzotrifluoride | Lacks methoxy-fluorophenyl group | Lower enzyme inhibition |
| 3-Fluoro-4-methoxybenzene | No chloro or CF groups | Minimal pharmacological |
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